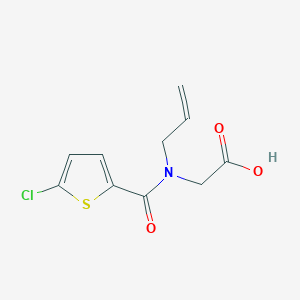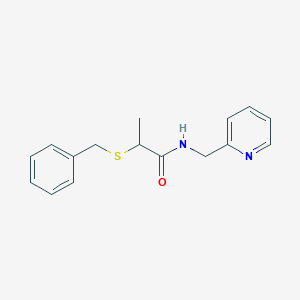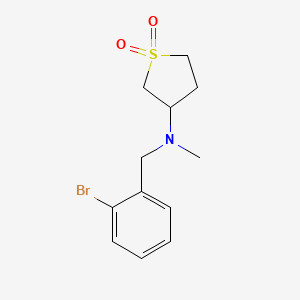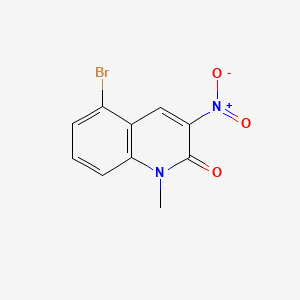
5-Bromo-1-methyl-3-nitroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5th position, a methyl group at the 1st position, and a nitro group at the 3rd position on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Nitration: Introduction of the nitro group to the quinoline ring.
Bromination: Substitution of a hydrogen atom with a bromine atom.
Methylation: Addition of a methyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen substitution reactions, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 5-Bromo-1-methyl-3-aminoquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Bromo-1-methyl-3-nitroquinolin-2(1H)-one depends on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The nitro group may undergo bioreduction, generating reactive intermediates that can damage cellular components.
類似化合物との比較
Similar Compounds
5-Bromo-1-methylquinolin-2(1H)-one: Lacks the nitro group.
1-Methyl-3-nitroquinolin-2(1H)-one: Lacks the bromine atom.
5-Bromo-3-nitroquinolin-2(1H)-one: Lacks the methyl group.
Uniqueness
5-Bromo-1-methyl-3-nitroquinolin-2(1H)-one is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the quinoline ring, which may confer distinct chemical and biological properties.
特性
分子式 |
C10H7BrN2O3 |
|---|---|
分子量 |
283.08 g/mol |
IUPAC名 |
5-bromo-1-methyl-3-nitroquinolin-2-one |
InChI |
InChI=1S/C10H7BrN2O3/c1-12-8-4-2-3-7(11)6(8)5-9(10(12)14)13(15)16/h2-5H,1H3 |
InChIキー |
JUZRHWNKMGGHEC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C1=O)[N+](=O)[O-])C(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one](/img/structure/B14906385.png)


![7,7-Difluoro-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14906410.png)
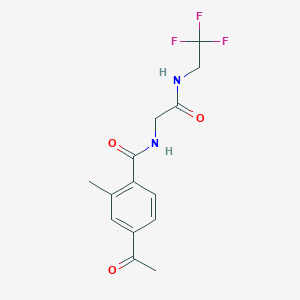
![2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14906431.png)

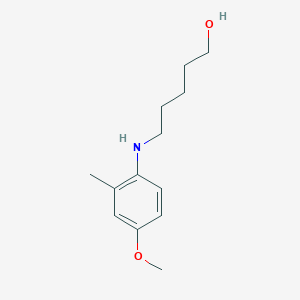
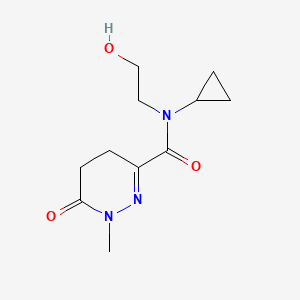
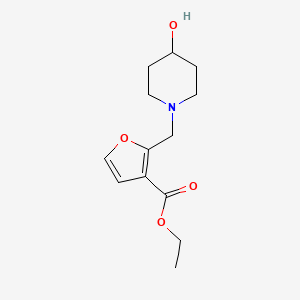
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)
